4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

SGLT2 inhibition metabolic disease diabetes research

Select this compound for a precisely defined, non-glycosidic SGLT2 scaffold with an IC₅₀ of 100 nM and a 30-fold selectivity window over SGLT1. Its para-bromo substitution provides a benchmark for SAR studies, while the aryl bromide enables palladium-catalyzed cross-coupling library expansion. For target validation, the 30:1 selectivity ratio minimizes SGLT1 confounding. Choose a compound with quantified pharmacology, not a structural look-alike.

Molecular Formula C12H15BrO3S
Molecular Weight 319.22 g/mol
CAS No. 1021169-67-4
Cat. No. B1373911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran
CAS1021169-67-4
Molecular FormulaC12H15BrO3S
Molecular Weight319.22 g/mol
Structural Identifiers
SMILESC1COCCC1CS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H15BrO3S/c13-11-1-3-12(4-2-11)17(14,15)9-10-5-7-16-8-6-10/h1-4,10H,5-9H2
InChIKeyLWPSPTJRBOLXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (CAS 1021169-67-4): Procurement-Relevant Chemical Profile and SGLT2 Inhibitor Classification


4-((4-Bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (CAS 1021169-67-4) is a synthetic sulfonyl-tetrahydropyran derivative with molecular formula C₁₂H₁₅BrO₃S and molecular weight 319.22 g/mol . The compound features a tetrahydropyran ring linked via a methylene bridge to a 4-bromophenylsulfonyl moiety, a structural architecture that positions it within the class of non-glycosidic sodium-glucose co-transporter 2 (SGLT2) inhibitors disclosed in Lexicon Pharmaceuticals' patent family covering sulfanyl-tetrahydropyran-based compounds for metabolic disease treatment [1].

Procurement Advisory: Why Close Analogs of 4-((4-Bromophenylsulfonyl)methyl)tetrahydro-2H-pyran Cannot Be Interchanged Without Data Verification


Within the tetrahydropyran-aryl pharmacophore space, subtle structural variations—including bromine substitution position (para vs. meta), oxidation state of the sulfur linker (sulfonyl vs. sulfanyl), and the presence or absence of the methylene spacer—produce quantitatively distinct SGLT2 inhibitory profiles and selectivity windows [1]. Procurement decisions based on nominal structural similarity without reference to target-specific activity data risk selecting a compound with divergent potency, altered SGLT1/SGLT2 selectivity, or unsuitable physicochemical properties for the intended assay or synthetic pathway. The evidence below quantifies precisely where 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (CAS 1021169-67-4) diverges from its closest available comparators.

Head-to-Head Quantitative Differentiation Evidence: 4-((4-Bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (CAS 1021169-67-4) vs. Structural Analogs


SGLT2 Inhibitory Potency: Para-Bromo Sulfonyl Methylene Derivative Achieves 100 nM IC₅₀ Against Human SGLT2

4-((4-Bromophenylsulfonyl)methyl)tetrahydro-2H-pyran demonstrates an IC₅₀ of 100 nM against human full-length SGLT2 expressed in NIH3T3 cells [1]. In comparison, the direct position isomer 4-(((3-bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran (meta-bromo substitution) shows a markedly divergent activity profile, with published EC₅₀ values for related meta-substituted bromophenylsulfonyl SGLT2 inhibitors ranging from 33 nM to 151 nM in CHO cell expression systems, indicating that bromine position materially alters target engagement [2][3]. The para-bromo configuration of CAS 1021169-67-4 yields consistent mid-nanomolar potency suitable for dose-response profiling and structure-activity relationship (SAR) expansion.

SGLT2 inhibition metabolic disease diabetes research non-glycosidic inhibitor

SGLT1/SGLT2 Selectivity Ratio: 30-Fold Preference for SGLT2 Over SGLT1

4-((4-Bromophenylsulfonyl)methyl)tetrahydro-2H-pyran exhibits an IC₅₀ of 3,000 nM (3 μM) against human full-length SGLT1 expressed in NIH3T3 cells [1], yielding a calculated SGLT1/SGLT2 selectivity ratio of 30:1 (3,000 nM / 100 nM). This degree of selectivity is a critical procurement parameter when SGLT1-mediated gastrointestinal effects must be minimized. By comparison, a close structural analog from the same sulfanyl-tetrahydropyran patent class—Compound I-10 (US 8,575,114)—exhibits an SGLT1 IC₅₀ of 94.8 nM, representing a markedly different selectivity profile with substantially greater SGLT1 engagement [2].

SGLT2 selectivity SGLT1 off-target profiling diabetes pharmacology

Synthetic Utility as a Derivatization Intermediate: Bromine Handle Enables Cross-Coupling Chemistry

The para-bromophenyl moiety in 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran provides a reactive aryl bromide site suitable for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, enabling post-synthetic diversification for structure-activity relationship exploration or probe molecule development [1]. In contrast, the sulfanyl analog 4-(4-bromophenyl)sulfanyltetrahydropyran (CAS not provided, sulfide linker) and the non-sulfonyl derivative 4-(4-bromophenyl)tetrahydropyran (CAS 811828-76-9, MF: C₁₁H₁₃BrO, MW: 241.12) lack the sulfonyl electron-withdrawing group and the methylene spacer, which alters both the electronic environment of the bromine atom and the three-dimensional spatial orientation of the tetrahydropyran ring relative to the aryl group . The sulfonyl-methylene architecture of CAS 1021169-67-4 confers distinct conformational constraints and electronic properties that influence both cross-coupling reactivity and subsequent biological target recognition.

cross-coupling Suzuki coupling Heck reaction chemical biology probe library synthesis

Recommended Research Applications for 4-((4-Bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (CAS 1021169-67-4) Based on Quantitative Differentiation Evidence


SGLT2 Inhibitor Scaffold for Structure-Activity Relationship (SAR) Expansion

Use CAS 1021169-67-4 as a defined mid-nanomolar SGLT2 inhibitor scaffold (IC₅₀ = 100 nM) with a quantified 30-fold selectivity window over SGLT1. The para-bromo substitution pattern provides a baseline potency and selectivity benchmark from which to explore structural modifications—including bromine replacement, sulfonyl linker variation, or tetrahydropyran ring substitution—while maintaining a reproducible reference point for comparative SAR analysis. [1][2]

Synthetic Intermediate for Diversification via Cross-Coupling Chemistry

Employ the aryl bromide functionality of CAS 1021169-67-4 as a reactive handle for palladium-catalyzed Suzuki-Miyaura or Heck cross-coupling reactions. This enables the generation of focused compound libraries wherein the sulfonyl-methylene-tetrahydropyran core is conserved while the aryl substitution pattern is systematically varied, facilitating the exploration of SGLT2 pharmacophore requirements or the development of chemical biology probes. [3]

SGLT1-Sparing SGLT2 Inhibition in In Vitro Pharmacology Studies

In experimental systems where SGLT1-mediated effects must be minimized (e.g., gastrointestinal glucose transport assays, selectivity profiling panels), CAS 1021169-67-4 offers a quantified 30:1 SGLT2/SGLT1 selectivity ratio (SGLT1 IC₅₀ = 3,000 nM). This enables researchers to attribute observed effects to SGLT2 inhibition with reduced confounding from SGLT1 engagement, an essential consideration for target validation and mechanism-of-action studies. [1]

Non-Glycosidic SGLT2 Inhibitor Reference Compound for Metabolic Disease Research

As a member of the sulfanyl-tetrahydropyran class of non-glycosidic SGLT2 inhibitors disclosed in US Patent 8,476,413 and related filings, CAS 1021169-67-4 serves as a reference compound for research programs investigating non-glucoside SGLT2 pharmacophores. The compound's defined potency (100 nM) and selectivity profile support its use as a benchmark in assays evaluating novel SGLT2 inhibitors or in comparative studies against glycosidic clinical candidates. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.